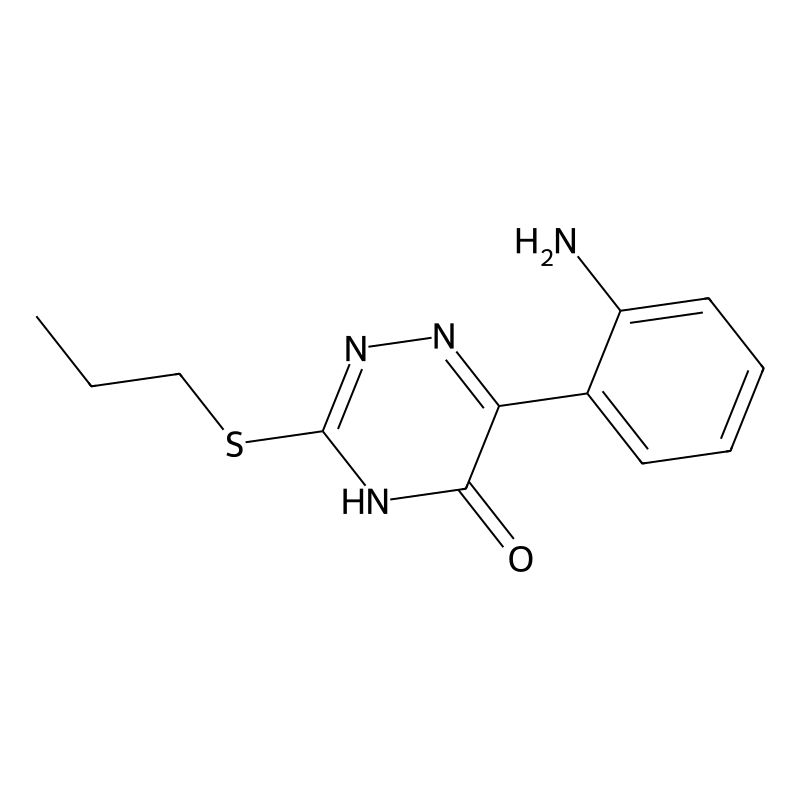6-(2-Aminophenyl)-3-(propylthio)-1,2,4-triazin-5(4H)-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
6-(2-Aminophenyl)-3-(propylthio)-1,2,4-triazin-5(4H)-one is a chemical compound with the molecular formula and a CAS number of 419540-20-8. This compound belongs to the triazine family, characterized by its unique structural features that include a triazine ring substituted with an amino group and a propylthio group. The presence of these functional groups contributes to its potential biological activities and chemical reactivity.
- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
- Oxidation: The compound may be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents used.
- Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common reagents for these reactions include:
- Oxidizing Agents: Potassium permanganate and hydrogen peroxide are commonly used.
- Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical choices for reduction processes.
Research indicates that 6-(2-Aminophenyl)-3-(propylthio)-1,2,4-triazin-5(4H)-one exhibits significant biological activity. It has been studied for its potential antimicrobial and anticancer properties, making it a candidate for further investigation in medicinal chemistry. The mechanism of action is thought to involve the inhibition of specific enzymes or receptors, which could lead to therapeutic effects against various diseases.
The synthesis of 6-(2-Aminophenyl)-3-(propylthio)-1,2,4-triazin-5(4H)-one typically involves multi-step synthetic routes:
- Starting Materials: The synthesis often begins with readily available precursors such as 2-aminobenzenes and propyl thiol.
- Reaction Conditions: The reaction is usually conducted under controlled conditions involving heating and stirring to facilitate the formation of the triazine ring.
- Cyclization: Key steps include cyclization reactions that form the triazine structure, often using coupling agents or catalysts to enhance yield.
6-(2-Aminophenyl)-3-(propylthio)-1,2,4-triazin-5(4H)-one has several applications:
- Pharmaceutical Development: Due to its biological activity, it is explored as a potential lead compound in drug discovery aimed at treating infections or cancers.
- Chemical Research: It serves as a building block in organic synthesis for creating more complex molecules.
- Agricultural Chemicals: Its properties may also be applicable in developing agrochemicals.
Studies on the interactions of 6-(2-Aminophenyl)-3-(propylthio)-1,2,4-triazin-5(4H)-one with biological targets reveal that it can bind to specific enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. Further research is needed to elucidate the precise interactions and pathways involved.
Several compounds share structural similarities with 6-(2-Aminophenyl)-3-(propylthio)-1,2,4-triazin-5(4H)-one:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 6-Amino-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one | 33080-87-4 | Contains a piperazine group and exhibits unique reactivity. |
| 6-(2-Aminophenyl)-3-methylsulfanyl-1,2,4-triazin-5(4H)-one | 419540-20-8 | Similar triazine core but different sulfur substituent. |
| 4-Amino-6-methylthio-1,2,4-triazin-5(4H)-one | 88789 | Shares the triazine structure but with methylthio substitution. |
Uniqueness
The uniqueness of 6-(2-Aminophenyl)-3-(propylthio)-1,2,4-triazin-5(4H)-one lies in its specific substitution pattern that combines an amino group with a propylthio group. This combination imparts distinct chemical properties and biological activities that are not found in other similar compounds. Its versatility makes it a valuable compound for further research in medicinal chemistry and related fields.







